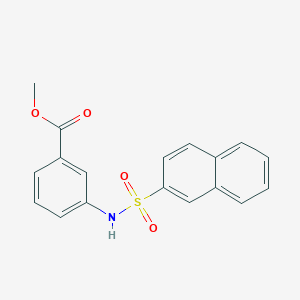

Methyl 3-(naphthalene-2-sulfonamido)benzoate

Beschreibung

Methyl 3-(naphthalene-2-sulfonamido)benzoate is an organic compound characterized by a benzoate ester core substituted at the 3-position with a naphthalene-2-sulfonamido group. This structure combines the lipophilic naphthalene moiety with a polar sulfonamide linkage and a methyl ester, conferring unique physicochemical properties. The ester group enhances membrane permeability, while the sulfonamido group facilitates hydrogen bonding, making the compound relevant in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

methyl 3-(naphthalen-2-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTWYACHDBDARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalene-2-sulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with naphthalene-2-sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(naphthalene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Methyl 3-(naphthalene-2-sulfonamido)benzoate is structurally related to sulfonamide compounds, which are known for their biological activities. Recent studies have highlighted the importance of sulfonamide derivatives in targeting specific enzymes overexpressed in tumors, such as carbonic anhydrase IX (CAIX). CAIX is a well-documented target for anticancer drugs due to its role in acidifying the tumor microenvironment, which facilitates tumor progression and metastasis .

Case Study: Inhibition of Carbonic Anhydrase Isozymes

A study designed a series of compounds similar to methyl 3-(naphthalene-2-sulfonamido)benzoate, focusing on their affinities for various carbonic anhydrase isozymes. The findings indicated that modifications to the sulfonamide group could enhance selectivity and binding affinity towards CAIX, suggesting that similar structural modifications to methyl 3-(naphthalene-2-sulfonamido)benzoate could yield potent anticancer agents .

Enzyme Inhibition

The compound's sulfonamide moiety is a recognized pharmacophore for enzyme inhibition. It has been shown that sulfonamides can effectively inhibit several enzymes involved in cancer progression and other diseases.

Case Study: STAT5 Inhibition

Research has demonstrated that certain sulfonamide compounds can act as inhibitors of Signal Transducer and Activator of Transcription 5 (STAT5), a transcription factor implicated in various cancers. Methyl 3-(naphthalene-2-sulfonamido)benzoate could potentially be explored for its ability to inhibit STAT5, thus contributing to the development of targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of methyl 3-(naphthalene-2-sulfonamido)benzoate is crucial for optimizing its therapeutic properties. Variations in substituents on the naphthalene and benzoate rings can significantly impact biological activity.

Table: Structure-Activity Relationship Insights

| Compound Structure | Biological Target | Binding Affinity | Comments |

|---|---|---|---|

| Methyl 3-(naphthalene-2-sulfonamido)benzoate | CAIX | High | Potential anticancer activity |

| Sulfonamide derivatives | STAT5 | Moderate to High | Inhibitory effects observed |

| Variants with different substituents | Various enzymes | Variable | Need further exploration |

Wirkmechanismus

The mechanism of action of Methyl 3-(naphthalene-2-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The naphthalene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Positional Isomerism

Methyl 2-methanesulfonamidobenzoate (CAS 716-41-6)

3-Methyl-4-(methylsulfonamido)benzoic acid (CAS 892878-60-3)

Functional Group Variants

3-(Naphthalene-2-sulfonamido)benzoic acid

- Key Difference : Replaces the methyl ester with a carboxylic acid.

- Impact : Higher solubility in basic conditions due to ionization of the -COOH group. This derivative is used in crystallography studies (e.g., SHELX refinement ), whereas the ester form (target compound) is more suitable for lipid-rich environments .

Heptyl 3-(methanesulfonamido)benzoate

- Key Difference : Methanesulfonamido (vs. naphthalene-sulfonamido) and heptyl ester (vs. methyl ester).

- The smaller methanesulfonamido group diminishes π-π stacking interactions compared to the naphthalene system .

Ester Group Modifications

Methyl Benzoate (CAS 93-58-3)

- Key Difference : Lacks the sulfonamido and naphthalene groups.

- Impact: Simpler structure results in lower molecular weight (136.15 g/mol) and higher volatility.

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate

- Key Difference : Features a triazole-carbamate core instead of a sulfonamido-benzoate.

- Impact : The triazole ring enhances metabolic stability, while the carbamate group introduces hydrolytic susceptibility under physiological conditions .

Data Tables

Table 1: Molecular Properties of Selected Analogs

*Calculated based on analogous structures.

Biologische Aktivität

Methyl 3-(naphthalene-2-sulfonamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

Methyl 3-(naphthalene-2-sulfonamido)benzoate features a sulfonamide group linked to a benzoate moiety, which is known to influence its biological activities. The sulfonamide functional group is often associated with antibacterial properties, while the naphthalene ring system may contribute to the compound's overall hydrophobicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 3-(naphthalene-2-sulfonamido)benzoate against various bacterial strains. The following table summarizes the minimal inhibitory concentrations (MIC) of this compound against selected pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MSSA) | 8 | Moderate activity |

| Methicillin-resistant S. aureus (MRSA) | 4 | Potent activity |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Weak activity |

These findings indicate that methyl 3-(naphthalene-2-sulfonamido)benzoate exhibits varying degrees of antibacterial efficacy, with significant potency against MRSA, which is crucial given the rising concerns over antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, methyl 3-(naphthalene-2-sulfonamido)benzoate has been investigated for its potential anticancer effects. A study focusing on its mechanism of action revealed that it induces apoptosis in cancer cell lines by targeting specific anti-apoptotic proteins such as Mcl-1 and Bfl-1. The compound demonstrated a dual binding profile that effectively inhibits these proteins, leading to enhanced cell death in engineered lymphoma cells .

Case Study: Apoptosis Induction

A notable case study involved treating human melanoma cells with methyl 3-(naphthalene-2-sulfonamido)benzoate, resulting in a significant increase in apoptotic markers compared to untreated controls. The study utilized flow cytometry to quantify apoptosis rates, revealing that:

- Control Group: 5% apoptosis

- Treated Group: 35% apoptosis

This substantial increase indicates that the compound may serve as a promising candidate for further development as an anticancer agent .

The biological activity of methyl 3-(naphthalene-2-sulfonamido)benzoate can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Anti-apoptotic Proteins: The compound binds to Mcl-1 and Bfl-1, disrupting their function and promoting apoptosis.

- Antibacterial Mechanism: The sulfonamide group likely interferes with bacterial folic acid synthesis, a common target for antibacterial drugs.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Quality Control : Enforce strict synthesis protocols (e.g., reaction temperature ±1°C, solvent purity >99.9%).

- Statistical DOE : Use factorial design to optimize variables (e.g., catalyst loading, reaction time).

- Stability Testing : Store batches under argon at –20°C; monitor degradation by NMR/HPLC every 6 months .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.